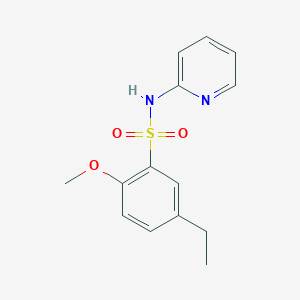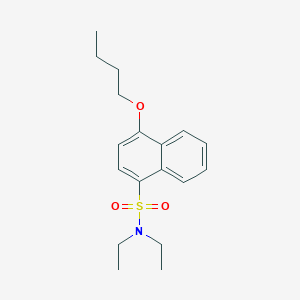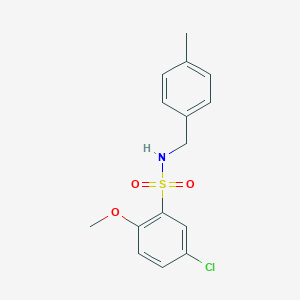
Cambridge id 6399369
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge id 6399369 is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is a synthetic small molecule that has been found to have a range of biological activities.
Mechanism of Action
The mechanism of action of Cambridge id 6399369 is not fully understood, but it is believed to involve the inhibition of specific cellular signaling pathways. Studies have shown that this compound can inhibit the activity of several key proteins involved in cell growth and survival. Additionally, it has been found to have anti-inflammatory and immunomodulatory properties.
Biochemical and physiological effects:
Cambridge id 6399369 has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. Additionally, it has been found to have anti-inflammatory and immunomodulatory effects. In vivo studies have shown that Cambridge id 6399369 can reduce tumor growth and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cambridge id 6399369 in lab experiments is its versatility. This compound has been found to have potential in a wide range of research areas, making it a valuable tool for researchers. Additionally, the synthetic nature of this compound allows for precise control over its chemical structure and purity. However, one limitation of using Cambridge id 6399369 in lab experiments is its cost. This compound can be expensive to obtain, which may limit its use in some research settings.
Future Directions
There are several future directions for research involving Cambridge id 6399369. One area of research that is currently being explored is the development of more potent and selective analogs of this compound. Additionally, research is being conducted to better understand the mechanism of action of Cambridge id 6399369 and its potential in the treatment of various diseases. Another area of research that is gaining attention is the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Overall, the potential of Cambridge id 6399369 in various research areas makes it an exciting area of study for scientists.
In conclusion, Cambridge id 6399369 is a synthetic small molecule that has shown potential in various scientific research applications. Its versatility and potential in the treatment of diseases make it an exciting area of study for scientists. Further research is needed to fully understand the mechanism of action of this compound and its potential in various research areas.
Synthesis Methods
The synthesis method for Cambridge id 6399369 involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are not widely available, as it is a proprietary method developed by the manufacturer. However, it is known that the synthesis method involves the use of several chemical reactions and purification steps to obtain the final product.
Scientific Research Applications
Cambridge id 6399369 has been found to have potential in various scientific research applications. One of the most promising areas of research is in the field of cancer biology. Studies have shown that Cambridge id 6399369 has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Other areas of research that Cambridge id 6399369 has been investigated for include inflammation, immunology, and infectious diseases.
properties
Product Name |
Cambridge id 6399369 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2S |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,4-dichloro-5-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-6-11(10(14)7-9(8)13)19(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16) |
InChI Key |
SWSNAQIEKPAXDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)

![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)



